2-(1h-indol-1-yl)benzonitrile chemical structure and physical properties
2-(1h-indol-1-yl)benzonitrile chemical structure and physical properties
This guide provides a comprehensive technical overview of 2-(1H-indol-1-yl)benzonitrile, a heterocyclic aromatic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical structure, physical properties, synthesis, and potential applications, offering field-proven insights and detailed experimental context.
Introduction: The Significance of the Indole-Benzonitrile Scaffold
The fusion of an indole ring system with a benzonitrile moiety in 2-(1H-indol-1-yl)benzonitrile creates a molecule with a unique electronic and structural profile. The indole nucleus is a ubiquitous "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with a wide array of biological activities.[1][2] The benzonitrile group, a versatile synthetic handle and a known pharmacophore, can modulate the physicochemical and pharmacokinetic properties of a molecule, potentially enhancing its binding affinity to biological targets through various interactions.[3] The strategic placement of the benzonitrile group at the N-1 position of the indole ring influences the overall planarity and electronic distribution of the molecule, making it a compelling candidate for investigation in drug discovery programs.
Chemical Structure and Identification
2-(1H-indol-1-yl)benzonitrile is an aromatic heterocyclic compound. The structure consists of an indole ring system where the nitrogen atom (position 1) is directly bonded to a phenyl ring at position 2, which in turn bears a nitrile (-C≡N) group.
Molecular Formula: C₁₅H₁₀N₂[4]
Molecular Weight: 218.25 g/mol [4]
IUPAC Name: 2-(1H-indol-1-yl)benzonitrile
CAS Number: 25699-90-5[4]
Canonical SMILES: C1=CC=C2C(=C1)C=CN2C3=CC=CC=C3C#N
Diagram: 2D Chemical Structure of 2-(1H-indol-1-yl)benzonitrile
Caption: 2D structure of 2-(1H-indol-1-yl)benzonitrile.
Physical and Spectroscopic Properties
Experimentally determined physical properties for 2-(1H-indol-1-yl)benzonitrile are not widely reported in publicly available literature. However, based on the properties of its constituent moieties, indole and benzonitrile, we can predict its general characteristics.
Table 1: Predicted and Known Physical Properties
| Property | Value | Source/Justification |
| Molecular Formula | C₁₅H₁₀N₂ | [4] |
| Molecular Weight | 218.25 g/mol | [4] |
| Appearance | Likely a solid at room temperature. | Indole is a solid, and the increased molecular weight and planarity suggest a higher melting point than benzonitrile. |
| Melting Point | Not reported. Expected to be significantly higher than indole (52-54 °C). | Increased molecular weight and intermolecular forces. |
| Boiling Point | Not reported. Expected to be high, likely undergoing decomposition before boiling at atmospheric pressure. | High molecular weight and polarity. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone.[5] Limited solubility in water. | Based on the solubility of similar aromatic heterocyclic compounds. |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the indole ring and the benzonitrile ring. The protons on the benzonitrile ring will likely appear as a multiplet in the aromatic region (around 7.5-8.0 ppm). The indole protons will also resonate in the aromatic region, with the C2-H and C3-H protons of the pyrrole ring appearing as doublets at approximately 6.5 and 7.2 ppm, respectively. The four protons of the indole's benzene ring will appear as a multiplet between 7.0 and 7.7 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display 15 distinct signals. The nitrile carbon is expected to have a characteristic chemical shift in the range of 115-120 ppm. The aromatic carbons of both the indole and benzonitrile rings will resonate in the region of 110-140 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A sharp, strong band around 2220-2230 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group.[6] The N-H stretching vibration of the indole ring will be absent, confirming N-substitution. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region.[7]
Synthesis of 2-(1H-Indol-1-yl)benzonitrile
The synthesis of N-arylindoles, such as 2-(1H-indol-1-yl)benzonitrile, is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The two primary and most effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N bonds, typically involving a copper catalyst.[1][8] The reaction couples an amine (in this case, indole) with an aryl halide (2-halobenzonitrile).
Reaction Principle: The mechanism is believed to involve the formation of a copper(I)-indolide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated indole and regenerate the copper(I) catalyst.[9] The use of ligands can facilitate the reaction under milder conditions.
Diagram: Ullmann Condensation Workflow
Caption: General workflow for the Ullmann condensation.
Experimental Protocol (General):
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (if used, 10-20 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
-
Add indole (1 equivalent) and the 2-halobenzonitrile (e.g., 2-bromobenzonitrile or 2-iodobenzonitrile, 1.1-1.2 equivalents).
-
Add the anhydrous solvent (e.g., DMF or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 100-160 °C) and stir for the required time (12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-(1H-indol-1-yl)benzonitrile.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern and often more versatile palladium-catalyzed cross-coupling reaction for C-N bond formation.[10][11] It generally proceeds under milder conditions and with a broader substrate scope compared to the classical Ullmann reaction.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated indole (indolide) to the palladium center, and subsequent reductive elimination to form the N-arylindole and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial for the efficiency of the reaction.[12]
Diagram: Buchwald-Hartwig Amination Workflow
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. PubChemLite - 2-[4-(1h-indole-2-carbonyl)piperazin-1-yl]benzonitrile (C20H18N4O) [pubchemlite.lcsb.uni.lu]
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